molecular formula C14H18FNO2 B13180253 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13180253
M. Wt: 251.30 g/mol
InChI Key: XTGHSPHDCNZCFT-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 3-fluorophenyl intermediate through halogenation reactions.

    Amino Group Introduction: The amino group is introduced via reductive amination, where the fluorophenyl intermediate reacts with an amine source under reducing conditions.

    Cyclopentane Ring Formation: The cyclopentane ring is formed through cyclization reactions, often involving cyclopentane derivatives and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and fluorophenyl groups play crucial roles in binding to these targets, modulating their activity. The cyclopentane ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

  • 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid
  • 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid
  • 1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid

Uniqueness: 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and influences its reactivity and binding affinity. This makes it particularly valuable in medicinal chemistry for designing drugs with specific target interactions.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

1-[2-amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18FNO2/c15-11-5-3-4-10(8-11)12(9-16)14(13(17)18)6-1-2-7-14/h3-5,8,12H,1-2,6-7,9,16H2,(H,17,18)

InChI Key

XTGHSPHDCNZCFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(CN)C2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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